2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid
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Overview
Description
2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure. This particular compound has shown significant potential in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid typically involves the reaction of 5-methyl-1,2-oxazole-4-carboxaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of various chemical products and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid is compared with other similar oxazole derivatives, such as benzoxazole and 2-[(2-(4-bromophenyl)-5-methyl-1,3-oxazol-4-yl]ethanol. While these compounds share structural similarities, this compound is unique in its specific functional groups and potential applications. The comparison highlights its distinct advantages and potential for further research and development.
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazole-4-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-4-5(2-9-13-4)7(12)8-3-6(10)11/h2H,3H2,1H3,(H,8,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYRDMBLJXBKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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